7-Allyl-6-hydroxy-1-indanone
Overview
Description
7-Allyl-6-hydroxy-1-indanone is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Biological Activity
7-Allyl-6-hydroxy-1-indanone (CAS No. 320574-77-4) is a compound belonging to the indanone family, characterized by a bicyclic structure that includes an allyl group and a hydroxyl group. This unique configuration endows it with potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₂O₂
- Molecular Weight : 188.22 g/mol
- Structural Features :
- Indanone core structure
- Hydroxyl group at the 6-position
- Allyl group at the 7-position
Biological Activities
Research into the biological activities of this compound suggests several promising areas:
1. Anticancer Properties
Studies indicate that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, indanone derivatives have been reported to inhibit tubulin polymerization, which is critical for cancer cell division. A related compound demonstrated an IC50 value between 0.17–0.6 µM against multiple human cancer cell lines, including HeLa and A549 cells .
2. Anti-inflammatory Effects
The presence of the hydroxyl group may enhance the compound's ability to modulate inflammatory pathways. Similar indanones have shown anti-inflammatory properties in vitro, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases.
3. Antioxidant Activity
Compounds with indanone structures are known for their antioxidant capabilities, which can protect cells from oxidative stress. This activity is particularly important in preventing cellular damage associated with chronic diseases.
The mechanism of action for this compound involves interactions with key biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cholinesterases, which are vital in neurodegenerative disease treatment, such as Alzheimer’s disease.
- Tubulin Interaction : The compound may interfere with microtubule dynamics by binding to tubulin, thus affecting cell cycle progression and inducing apoptosis in cancer cells .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique biological activities associated with structural variations within the indanone class:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-Hydroxy-1-indanone | Hydroxyl group at position 6 | Inhibitory activity against cholinesterases |
5-Hydroxy-1-indanone | Hydroxyl group at position 5 | Antioxidant properties |
7-Methyl-6-hydroxy-1-indanone | Methyl group at position 7 | Antimicrobial activity |
This compound | Allyl and hydroxyl groups | Potential anticancer and anti-inflammatory effects |
Case Studies and Research Findings
Several studies provide insights into the biological activities of related indanones:
- Antiproliferative Activity : Research has demonstrated that certain indanones can effectively block tubulin polymerization, leading to cytotoxic effects on multidrug-resistant cancer cells with IC50 values as low as µM .
- Inhibition Studies : A study indicated that derivatives of indanones possess significant inhibitory effects on enzymes involved in metabolic pathways, showcasing their potential as drug candidates for various diseases .
- Natural Product Analogues : Investigations into naturally occurring indanones suggest that synthetic analogues like this compound could mimic beneficial properties found in plants known for their medicinal uses.
Properties
IUPAC Name |
6-hydroxy-7-prop-2-enyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-3-9-10(13)6-4-8-5-7-11(14)12(8)9/h2,4,6,13H,1,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEZHGHBZJSUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC2=C1C(=O)CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670642 | |
Record name | 6-Hydroxy-7-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320574-77-4 | |
Record name | 6-Hydroxy-7-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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